5-Hydroxypyridine-2-carboxylic Acid Hydrate
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Overview
Description
5-Hydroxypyridine-2-carboxylic Acid Hydrate is a chemical compound with the molecular formula C6H5NO3·H2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility as a synthetic intermediate in various chemical reactions and its applications in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxypyridine-2-carboxylic Acid Hydrate can be synthesized from 2-Bromo-5-nitropyridine through a series of chemical reactions. The process involves the reduction of the nitro group to an amino group, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in large quantities for use as an intermediate in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypyridine-2-carboxylic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-pyridinecarboxaldehyde, while reduction of the carboxylic acid group can produce 5-hydroxypyridine-2-methanol .
Scientific Research Applications
5-Hydroxypyridine-2-carboxylic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 5-Hydroxypyridine-2-carboxylic Acid Hydrate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and coordinate with metal ions, influencing its reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 6-Hydroxypyridine-3-carboxylic Acid
- 4-Hydroxypyridine-2-carboxylic Acid
- 2,6-Pyridinedicarboxylic Acid
- 3-Hydroxy-2-quinoxalinecarboxylic Acid
Comparison: 5-Hydroxypyridine-2-carboxylic Acid Hydrate is unique due to the specific positioning of its hydroxyl and carboxylic acid groups on the pyridine ring. This positioning influences its chemical reactivity and biological interactions, making it distinct from other hydroxypyridine derivatives. For instance, 6-Hydroxypyridine-3-carboxylic Acid has the hydroxyl and carboxylic acid groups in different positions, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
5-hydroxypyridine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.H2O/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWFVYYQRWBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194707-71-5 |
Source
|
Record name | 1194707-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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